molecular formula C27H24N4O3S B11438775 2-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]-N-(2-methoxyphenyl)acetamide

2-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B11438775
M. Wt: 484.6 g/mol
InChI Key: RMWSCUYYDCXBHU-UHFFFAOYSA-N
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Description

2-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]-N-(2-methoxyphenyl)acetamide is a complex organic compound that features a pyrazole and thiazole ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]-N-(2-methoxyphenyl)acetamide typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazine with a 1,3-diketone.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of a thiourea derivative with an α-haloketone.

    Coupling of Pyrazole and Thiazole Rings: The pyrazole and thiazole rings are then coupled through a nucleophilic substitution reaction.

    Acetylation: The final step involves the acetylation of the coupled product with 2-methoxyphenylacetic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-inflammatory, anti-cancer, and antimicrobial properties.

    Biological Studies: It can be used as a probe to study various biological pathways and mechanisms.

    Chemical Biology: The compound can be used to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]-N-(2-methoxyphenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole: Similar structure but with a methyl group instead of the acetyl group.

    3,5-diphenyl-4,5-dihydro-1H-pyrazole: Lacks the thiazole ring.

    4-oxo-4,5-dihydro-1,3-thiazole: Lacks the pyrazole ring.

Uniqueness

The uniqueness of 2-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]-N-(2-methoxyphenyl)acetamide lies in its combined pyrazole and thiazole ring system, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C27H24N4O3S

Molecular Weight

484.6 g/mol

IUPAC Name

2-[2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-4-oxo-1,3-thiazol-5-yl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C27H24N4O3S/c1-34-23-15-9-8-14-20(23)28-25(32)17-24-26(33)29-27(35-24)31-22(19-12-6-3-7-13-19)16-21(30-31)18-10-4-2-5-11-18/h2-15,22,24H,16-17H2,1H3,(H,28,32)

InChI Key

RMWSCUYYDCXBHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC2C(=O)N=C(S2)N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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